2-(3,5-Dimethylphenoxy)-5-fluoroaniline
Description
2-(3,5-Dimethylphenoxy)-5-fluoroaniline is an aromatic amine derivative featuring a fluorine atom at the 5-position of the aniline ring and a 3,5-dimethyl-substituted phenoxy group at the 2-position. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol and a CAS registry number of 946683-97-2 .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(15)8-13(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRKPSFSRJDCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-5-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and 5-fluoro-2-nitroaniline.
Formation of 3,5-Dimethylphenoxy Intermediate: 3,5-dimethylphenol is reacted with a suitable halogenating agent, such as thionyl chloride, to form 3,5-dimethylphenoxy chloride.
Nucleophilic Substitution: The 3,5-dimethylphenoxy chloride is then reacted with 5-fluoro-2-nitroaniline under basic conditions to form the desired product, this compound.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of aniline derivatives with biological targets.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Dimethylphenoxy)-5-fluoroaniline
- Molecular Formula: C₁₄H₁₄FNO
- Molecular Weight : 231.27 g/mol
- CAS : 937596-41-3
- Key Difference: The phenoxy group has 3,4-dimethyl substituents instead of 3,5-dimethyl.
2-(4-Ethylphenoxy)-5-fluoroaniline
- Molecular Formula: C₁₄H₁₄FNO
- Molecular Weight : 231.27 g/mol
- CAS : 946775-12-8
- Key Difference: A 4-ethyl group replaces the methyl substituents on the phenoxy ring. The ethyl group increases lipophilicity, which may enhance membrane permeability compared to methyl groups .
3-(3,5-Dimethylphenoxy)-5-nitroaniline (from )
- Molecular Formula : C₁₄H₁₃N₂O₃
- Molecular Weight : 265.27 g/mol
- CAS : 438218-61-2
- Key Difference : A nitro group replaces the fluorine at the 5-position of the aniline ring. Nitro groups are strongly electron-withdrawing, which could reduce nucleophilicity compared to the fluoro analog .
Comparative Data Table
| Compound Name | Substituents (Phenoxy/Aniline) | Molecular Weight (g/mol) | CAS Number | Key Property Differences |
|---|---|---|---|---|
| 2-(3,5-Dimethylphenoxy)-5-fluoroaniline | 3,5-dimethyl; 5-fluoro | 231.27 | 946683-97-2 | Balanced steric/electronic effects |
| 2-(3,4-Dimethylphenoxy)-5-fluoroaniline | 3,4-dimethyl; 5-fluoro | 231.27 | 937596-41-3 | Increased steric hindrance at 3,4-positions |
| 2-(4-Ethylphenoxy)-5-fluoroaniline | 4-ethyl; 5-fluoro | 231.27 | 946775-12-8 | Higher lipophilicity |
| 3-(3,5-Dimethylphenoxy)-5-nitroaniline | 3,5-dimethyl; 5-nitro | 265.27 | 438218-61-2 | Enhanced electron-withdrawing effects |
Spectroscopic and Molecular Interaction Insights
A study on fluoroaniline isomers (5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) revealed that substituent positioning significantly impacts hydrogen bonding and π-π stacking interactions . By analogy, the 3,5-dimethylphenoxy group in the target compound likely creates a symmetrical electronic environment, enhancing crystallinity compared to asymmetrical analogs like 3,4-dimethylphenoxy derivatives.
Biological Activity
2-(3,5-Dimethylphenoxy)-5-fluoroaniline is a compound of increasing interest in the fields of medicinal and organic chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a fluorine atom and a dimethyl-substituted phenoxy group, contributing to its unique chemical properties. Its molecular formula is CHFNO, with a molecular weight of approximately 221.26 g/mol. The presence of the amine group allows for various interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been explored for its ability to inhibit stearoyl-CoA desaturase, an enzyme crucial for lipid metabolism.
- Receptor Binding : It may also bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis. The binding affinity is influenced by the fluorine atom and the dimethylphenoxy group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Viability : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as breast and prostate cancer cells. This effect is attributed to its ability to alter lipid composition within cells through enzyme inhibition.
- Tumor Growth Inhibition : Animal studies have demonstrated that this compound can inhibit tumor growth by affecting angiogenesis and cell migration .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on MDA-MB-231 breast carcinoma cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- In Vivo Studies : In a xenograft model using nude mice, administration of the compound resulted in reduced tumor size compared to control groups. The mechanism involved modulation of metabolic pathways linked to lipid metabolism .
Research Findings Summary
| Study Type | Findings |
|---|---|
| In Vitro | Induces apoptosis in breast cancer cells; inhibits cell viability in a dose-dependent manner. |
| In Vivo | Reduces tumor growth in xenograft models; affects lipid metabolism significantly. |
| Mechanism | Inhibits stearoyl-CoA desaturase; alters enzyme activity leading to apoptosis. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
